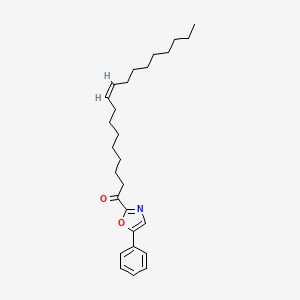
1-(5-Phenyloxazol-2-yl)octadec-9-en-1-one
Descripción
1-(5-feniloxazol-2-il)octadec-9-en-1-ona es un compuesto orgánico con la fórmula molecular C27H39NO2. Pertenece a la clase de derivados de oxazol, que son conocidos por sus diversas actividades biológicas. Este compuesto se caracteriza por la presencia de un grupo fenilo unido a un anillo de oxazol, que está conectado adicionalmente a una cadena octadec-9-en-1-ona. La estructura única de este compuesto lo convierte en un tema de interés en varios campos de la investigación científica.
Propiedades
Fórmula molecular |
C27H39NO2 |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
(Z)-1-(5-phenyl-1,3-oxazol-2-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(29)27-28-23-26(30-27)24-20-17-16-18-21-24/h9-10,16-18,20-21,23H,2-8,11-15,19,22H2,1H3/b10-9- |
Clave InChI |
JBJNKCWDUQMEEA-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(5-feniloxazol-2-il)octadec-9-en-1-ona típicamente implica la condensación de 2-amino-5-feniloxazol con octadec-9-en-1-ona bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador adecuado y un disolvente, como ácido acético o etanol, a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial: En un entorno industrial, la producción de 1-(5-feniloxazol-2-il)octadec-9-en-1-ona puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(5-feniloxazol-2-il)octadec-9-en-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de oxazol correspondientes con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el anillo de oxazol en otras estructuras heterocíclicas.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución electrofílica o nucleofílica, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de oxazol sustituidos, que pueden exhibir diferentes propiedades físicas y químicas en comparación con el compuesto madre.
Aplicaciones Científicas De Investigación
1-(5-feniloxazol-2-il)octadec-9-en-1-ona tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y compuestos heterocíclicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 1-(5-feniloxazol-2-il)octadec-9-en-1-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de la hidrolasa de amida de ácido graso (FAAH), lo que lleva a niveles aumentados de amidas de ácido graso bioactivas como la anandamida . Esta interacción puede influir en varios procesos fisiológicos, incluida la percepción del dolor, la inflamación y la regulación del estado de ánimo.
Comparación Con Compuestos Similares
1-(5-feniloxazol-2-il)octadec-9-en-1-ona se puede comparar con otros compuestos similares, como:
- 1-(5-fenil-1,3-oxazol-2-il)nonadec-10-en-2-ona
- 1-(5-fenil-1,3-oxazol-2-il)octadec-9-en-2-ona
- 1-(5-fenil-1,3-oxazol-2-il)octadec-9-en-3-ona
Estos compuestos comparten una estructura central de oxazol similar, pero difieren en la longitud y la posición de la cadena alquílica. Las características estructurales únicas de 1-(5-feniloxazol-2-il)octadec-9-en-1-ona, como la posición específica del grupo fenilo y el doble enlace en la cadena alquílica, contribuyen a sus propiedades químicas y biológicas distintas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


